molecular formula C11H20N2 B13204234 4,5-Di-tert-butyl-1H-imidazole

4,5-Di-tert-butyl-1H-imidazole

Cat. No.: B13204234
M. Wt: 180.29 g/mol
InChI Key: DGCPANQDUOXNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Di-tert-butyl-1H-imidazole is a substituted imidazole compound characterized by the presence of two tert-butyl groups at the 4 and 5 positions of the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di-tert-butyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Di-tert-butyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Di-tert-butyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as catalysts and polymers

Mechanism of Action

The mechanism of action of 4,5-Di-tert-butyl-1H-imidazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of tert-butyl groups can enhance the compound’s stability and binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

  • 4-tert-Butyl-1H-imidazole
  • 4,5-Dichloroimidazole
  • 1-Butylimidazole
  • 4-tert-Butyl-1-isopropyl-1H-imidazole-2-thiol

Comparison: 4,5-Di-tert-butyl-1H-imidazole is unique due to the presence of two tert-butyl groups, which confer increased steric hindrance and stability compared to other imidazole derivatives. This structural feature can influence its reactivity, binding properties, and overall chemical behavior .

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

4,5-ditert-butyl-1H-imidazole

InChI

InChI=1S/C11H20N2/c1-10(2,3)8-9(11(4,5)6)13-7-12-8/h7H,1-6H3,(H,12,13)

InChI Key

DGCPANQDUOXNJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.